

# Spectroscopic Characterization of Ethyl 4-Chloroquinoline-3-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl 4-Chloroquinoline-3-carboxylate*

**Cat. No.:** B081768

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-Chloroquinoline-3-carboxylate**, a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring these spectra.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **Ethyl 4-Chloroquinoline-3-carboxylate**. These values are derived from analyses of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.9	s	1H	H2
~8.2	d	1H	H5
~7.8	t	1H	H7
~7.6	t	1H	H6
~7.5	d	1H	H8
4.4-4.5	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.4-1.5	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm. s=singlet, d=doublet, t=triplet, q=quartet.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C=O (ester)
~150	C4
~148	C8a
~145	C2
~132	C7
~129	C5
~128	C6
~127	C4a
~125	C8
~120	C3
~62	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Proton-decoupled.

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch
1725-1715	Strong	C=O Stretch (Ester)
1600-1585	Medium-Strong	C=C Stretch (Aromatic)
1310-1250	Strong	Asymmetric C-O-C Stretch
1130-1100	Strong	Symmetric C-O-C Stretch
850-550	Medium-Strong	C-Cl Stretch

Table 4: Mass Spectrometry Data

m/z	Ion	Notes
235/237	[M] <sup>+</sup>	Molecular ion peak with characteristic 3:1 ratio for the presence of one chlorine atom.
206/208	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of the ethyl group.
190/192	[M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of the ethoxy group.
162	[M-COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of the entire ester group.
127	[C <sub>8</sub> H <sub>5</sub> NCl] <sup>+</sup>	Further fragmentation of the quinoline ring.

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Ethyl 4-Chloroquinoline-3-carboxylate** are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 4-Chloroquinoline-3-carboxylate** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- <sup>1</sup>H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
- <sup>13</sup>C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise. Due to the lower natural abundance of <sup>13</sup>C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

## Infrared (IR) Spectroscopy

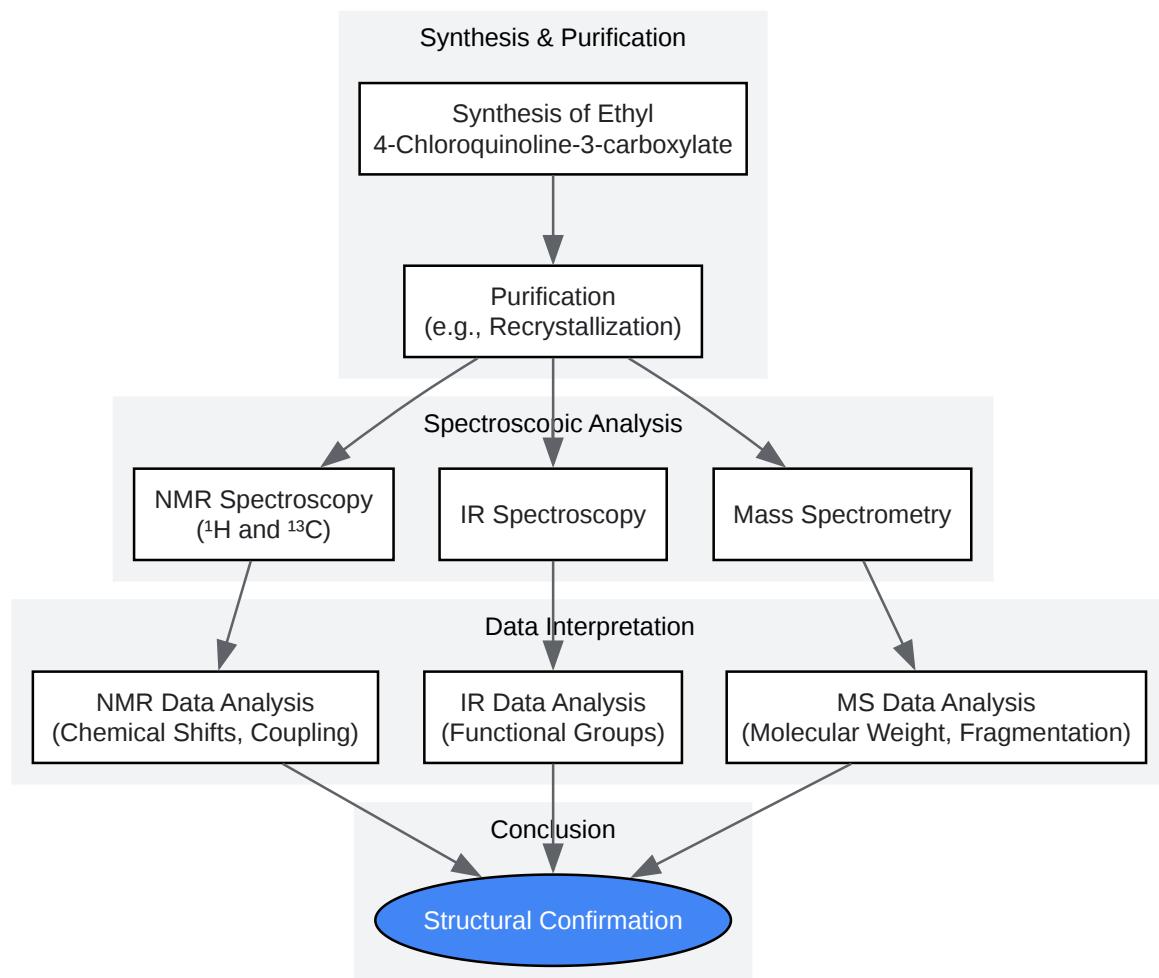
- Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400  $\text{cm}^{-1}$ . Acquire a background spectrum of the empty sample compartment before running the sample.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.
- Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio ( $m/z$ ) of the parent ion and its fragments. The presence of a chlorine atom should result in a characteristic  $M+2$  isotope peak with an intensity of approximately one-third of the molecular ion peak.[[1](#)]

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Ethyl 4-Chloroquinoline-3-carboxylate**.



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### Workflow for Spectroscopic Characterization

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## References

- 1. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]

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